9-[3-(Dimethylamino)propylamino]-9-oxononanoic acid
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Overview
Description
9-[3-(Dimethylamino)propylamino]-9-oxononanoic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a dimethylamino group attached to a propylamino chain, which is further connected to a nonanoic acid backbone. The compound’s structure allows it to participate in a variety of chemical reactions, making it valuable in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[3-(Dimethylamino)propylamino]-9-oxononanoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-(dimethylamino)propylamine with a suitable carboxylic acid derivative, such as a nonanoic acid chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. Continuous flow reactors and automated synthesis systems can be employed to streamline the process. The use of catalysts and optimized reaction conditions can further enhance the efficiency and yield of the compound. Industrial production also emphasizes the importance of purification steps, such as recrystallization and chromatography, to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
9-[3-(Dimethylamino)propylamino]-9-oxononanoic acid can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
9-[3-(Dimethylamino)propylamino]-9-oxononanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of surfactants, agrochemicals, and water treatment chemicals.
Mechanism of Action
The mechanism of action of 9-[3-(Dimethylamino)propylamino]-9-oxononanoic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The compound can also act as a ligand, binding to metal ions and modulating their activity. These interactions can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)propylamine: Shares the dimethylamino group and propylamine chain but lacks the nonanoic acid backbone.
3-(Diethylamino)propylamine: Similar structure with an ethyl group instead of a methyl group on the amino chain.
3,3’-Diamino-N-methyldipropylamine: Contains two amino groups and a methyl group on the propyl chain.
Uniqueness
9-[3-(Dimethylamino)propylamino]-9-oxononanoic acid is unique due to its combination of a dimethylamino group, propylamino chain, and nonanoic acid backbone. This structure allows it to participate in a broader range of chemical reactions and interact with various molecular targets, making it more versatile compared to similar compounds .
Properties
Molecular Formula |
C14H28N2O3 |
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Molecular Weight |
272.38 g/mol |
IUPAC Name |
9-[3-(dimethylamino)propylamino]-9-oxononanoic acid |
InChI |
InChI=1S/C14H28N2O3/c1-16(2)12-8-11-15-13(17)9-6-4-3-5-7-10-14(18)19/h3-12H2,1-2H3,(H,15,17)(H,18,19) |
InChI Key |
GACCFZXBPOHVCL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC(=O)CCCCCCCC(=O)O |
Origin of Product |
United States |
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